(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride

Chiral Synthesis Peptidomimetics Diastereoselectivity

(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride (CAS 1384424-51-4) is a single-enantiomer, non-proteinogenic beta-amino acid derivative featuring a 5-chlorothiophene ring. It is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base.

Molecular Formula C7H9Cl2NO2S
Molecular Weight 242.12 g/mol
CAS No. 1384424-51-4
Cat. No. B1445689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
CAS1384424-51-4
Molecular FormulaC7H9Cl2NO2S
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(CC(=O)O)N.Cl
InChIInChI=1S/C7H8ClNO2S.ClH/c8-6-2-1-5(12-6)4(9)3-7(10)11;/h1-2,4H,3,9H2,(H,10,11);1H/t4-;/m1./s1
InChIKeyRYLXELDMJXHSRJ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanoic Acid Hydrochloride (CAS 1384424-51-4): Chiral Beta-Amino Acid Building Block for Stereospecific Synthesis


(3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride (CAS 1384424-51-4) is a single-enantiomer, non-proteinogenic beta-amino acid derivative featuring a 5-chlorothiophene ring [1]. It is supplied as the hydrochloride salt, which enhances aqueous solubility relative to the free base . The compound is primarily employed as a chiral building block for the synthesis of peptidomimetics and heterocyclic compounds, with the defined (R)-stereochemistry at the beta-carbon being critical for downstream stereochemical control [1].

Why Interchanging (3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanoic Acid HCl with Racemic or (S)-Enantiomer Analogs Fails in Chiral Synthesis


Substituting this specific (R)-enantiomer hydrochloride with its racemate (CAS 194229-22-6) or the (S)-enantiomer free base (CAS 1270127-96-2) introduces significant risk in stereosensitive applications . The racemate provides a 50% impurity of the undesired enantiomer, which can lead to the formation of diastereomeric products, complicating purification and reducing the yield of the target chiral molecule. Similarly, the free base form lacks the built-in solubility advantage of the hydrochloride salt, potentially compromising reaction homogeneity in aqueous or protic solvent systems . The following evidence quantifies these points of differentiation critical for procurement selection.

Quantitative Differentiation Guide for (3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanoic Acid HCl: Head-to-Head Comparisons with Analogs


Enantiomeric Purity: (R)-Enantiomer vs. Racemate in Chiral Synthesis Yield

The (3R)-configured single enantiomer (CAS 1384424-51-4) provides complete chiral induction at the beta-carbon. In contrast, the racemic mixture (CAS 194229-22-6) contains a 50% impurity of the (3S)-enantiomer. When used as a building block, this 50% impurity can lead to a maximum yield of 50% for the desired diastereomer, and theoretically necessitates an additional chiral separation step that reduces the overall process yield by at least 50% compared to a route utilizing the single enantiomer . Vendor-specified purity for the target compound is typically 95% chemical purity with implicit stereochemical purity .

Chiral Synthesis Peptidomimetics Diastereoselectivity

Aqueous Solubility: Hydrochloride Salt (CAS 1384424-51-4) vs. (R)-Free Base (CAS 1270060-15-5)

The hydrochloride salt form (CAS 1384424-51-4) is specifically noted for enhanced solubility in water and biological media compared to its free base counterpart (CAS 1270060-15-5) . While vendor data for this specific compound lacks quantitative solubility values, the general principle of hydrochloride salt formation of a beta-amino acid (pKa ~3.5-4.0 for carboxylic acid, ~9-10 for amine) guarantees complete ionization at physiological pH (7.4) and improved dissolution in polar solvents, whereas the free base exists as a zwitterion with potentially slower dissolution kinetics [1]. This difference is critical for applications requiring homogeneous aqueous reaction conditions.

Formulation Aqueous Reaction Media Salt Selection

Halogen-Dependent Reactivity: 5-Chloro vs. 5-Bromo-Thiophene Building Blocks in Cross-Coupling

The target compound possesses a 5-chlorothiophene ring, offering distinct reactivity advantages over its 5-bromo analog (e.g., the related brominated species in the halothienyl series [1]). The C-Cl bond (bond dissociation energy ~397 kJ/mol) is stronger and less labile than a C-Br bond (~280 kJ/mol). This lower reactivity can be advantageous in orthogonal coupling strategies, where selective functionalization is required. In the context of building block stability, the chloro-substituent is less prone to unwanted side-reactions or decomposition during multi-step syntheses compared to a bromo-analog [2]. No direct head-to-head study was found for this specific compound.

Cross-Coupling C-C Bond Formation Halogen Reactivity

Optimal Application Scenarios for (3R)-3-Amino-3-(5-chlorothiophen-2-yl)propanoic Acid Hydrochloride (CAS 1384424-51-4)


Synthesis of Enantiomerically Pure Peptidomimetics Requiring a Rigid, Chiral Beta-Amino Acid Core

This compound is the preferred choice when synthesizing peptidomimetics where the (R)-stereochemistry at the beta-carbon is essential for mimicking a natural peptide turn or for interacting with a chiral biological target. Using the pre-resolved single (R)-enantiomer hydrochloride avoids the 50% yield loss that occurs with racemic starting material , directly impacting project timelines and budgets.

Aqueous-Phase Bioconjugation or Assay Development Requiring Immediate Compound Solubility

For researchers conducting biochemical assays or bioconjugation reactions, the hydrochloride salt form (CAS 1384424-51-4) is the optimal choice over the free base. Its enhanced aqueous solubility ensures immediate dissolution in buffer systems, eliminating the need for co-solvents like DMSO that may interfere with biological targets or denature proteins .

Multi-Step Synthesis Demanding an Orthogonally Reactive Chloro-Handle

In complex molecule synthesis requiring a provisional coupling handle, the 5-chlorothiophene moiety provides a moderated reactivity profile. This allows for selective late-stage functionalization without the premature reactivity that might occur with a 5-bromo-thiophene analog, thus enabling more convergent synthetic strategies and higher overall yields.

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